1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl- is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential role as a fibroblast growth factor receptor (FGFR) inhibitor. This compound is particularly relevant in cancer therapeutics, where FGFR signaling is often aberrantly activated. The unique structure of this compound contributes to its selectivity and potency as an inhibitor, making it a promising candidate for further research and development in the pharmaceutical industry .
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl- can be classified under heterocyclic compounds, specifically within the pyrrolopyridine family. It is identified by the chemical identifier 1027785-15-4 and is recognized for its applications in both biological and chemical research settings. This compound serves as a significant building block in the synthesis of more complex molecules used in various scientific applications.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl- typically involves a multi-step process. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Specific methods may vary, but they often involve:
Industrial production methods focus on optimizing these steps to enhance yield and purity while minimizing costs .
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl- features a pyrrolopyridine core with a carboxylic acid functional group at the 5-position and a cyclopropyl substituent at the 2-position. The structural formula can be represented as follows:
This structure contributes to its biological activity by facilitating interactions with target proteins involved in cellular signaling pathways .
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl- undergoes several important chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions used during the reactions.
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl- primarily involves the inhibition of fibroblast growth factor receptors. The compound binds to the active site of FGFRs, preventing the binding of natural ligands. This inhibition disrupts downstream signaling pathways crucial for cell proliferation and survival, such as:
By blocking these pathways, the compound can induce apoptosis in cancer cells and inhibit tumor growth, making it a candidate for targeted cancer therapies .
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl- exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves in biological systems and during synthesis .
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl- has diverse applications across multiple scientific fields:
Research continues to explore its potential for developing novel therapeutic agents targeting various diseases linked to FGFR dysregulation .
The 1H-pyrrolo[2,3-b]pyridine scaffold (7-azaindole) is a privileged structure in medicinal chemistry due to its dual hydrogen-bonding capability, planar rigidity, and bioisosteric relationship with purine nucleotides. This bicyclic heteroaromatic system consists of a fused pyrrole and pyridine ring, enabling π-stacking interactions and targeted binding to kinase ATP pockets. Its significance is highlighted in fibroblast growth factor receptor (FGFR) inhibitor development, where derivatives exhibit low-nanomolar inhibitory activity against FGFR1–3 isoforms. For example, compound 4h (a pyrrolo[2,3-b]pyridine derivative) demonstrated IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3), along with potent anti-proliferative and pro-apoptotic effects in breast cancer models [2]. The core’s nitrogen orientation facilitates critical interactions: the pyrrolic N-H acts as a hydrogen bond donor, while the pyridinic nitrogen serves as an acceptor, mimicking adenine’s binding mode in kinases [4].
Table 1: Biological Activity of Representative Pyrrolo[2,3-b]pyridine Derivatives
Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | Cellular Activity |
---|---|---|---|
4h | 7 | 9 | Inhibits 4T1 cell proliferation, migration, and invasion |
Unsubstituted core | >1,000 | >1,000 | Minimal activity |
Additionally, the core’s synthetic versatility allows functionalization at C-2, C-3, C-5, and N-1 positions, enabling optimization of pharmacokinetic properties. Its moderate logP (predicted: 1.2–1.8) balances membrane permeability and solubility, making it ideal for intracellular targets [6] [7].
The introduction of a cyclopropyl group at C-2 of the pyrrolo[2,3-b]pyridine core induces significant electronic and steric modifications that enhance target binding and metabolic stability. Cyclopropane’s high bond angle strain (115°) and σ-bond conjugation create a unique "pseudo-π" system, which augments the electron density of the adjacent pyrrole ring. This effect is quantified by a +0.35 increase in the Hammett constant (σ) relative to unsubstituted analogs, enhancing hydrogen-bond acceptor strength at the pyridinic nitrogen [1] [6].
Sterically, the cyclopropyl group (van der Waals volume: 27.8 ų) occupies a defined hydrophobic pocket in FGFR and kinase binding sites. Compared to bulkier substituents (e.g., phenyl: 52.8 ų), it minimizes entropic penalties upon binding while maintaining optimal ligand efficiency. Molecular modeling reveals that 2-cyclopropyl substitution forces a 15° dihedral twist between the bicyclic system and C-5 carboxylate, pre-organizing the molecule for optimal target engagement [6].
Table 2: Steric and Electronic Parameters of C-2 Substituents
Substituent | Van der Waals Volume (ų) | Hammett Constant (σ) | Effect on logP |
---|---|---|---|
Cyclopropyl | 27.8 | -0.07 | +0.4 |
Methyl | 23.7 | -0.17 | +0.5 |
Phenyl | 52.8 | +0.06 | +1.8 |
H (unsubstituted) | 0.0 | 0.00 | 0.0 |
Furthermore, cyclopropane mitigates oxidative metabolism at C-2–C-3 bonds, as evidenced by microsomal stability assays showing a 40% increase in half-life versus methyl-substituted analogs [6].
The bioactivity profile of 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid diverges significantly from other azaindole regioisomers due to electronic distribution and hydrogen-bonding patterns. Unlike the 4-, 5-, 6-, or 7-azaindoles, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system positions the pyridinic nitrogen at the 4-position relative to the pyrrolic nitrogen, creating a complementary hydrogen-bonding motif for kinase ATP sites.
Functional Group Positioning:
Table 3: Comparative Electronic Properties of Azaindole Carboxylic Acids
Compound | pKa (COOH) | LogD₇.₄ | H-Bond Acceptors | H-Bond Donors |
---|---|---|---|---|
2-Cyclropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | 3.9 | 0.8 | 4 | 2 |
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid (unsubstituted) | 4.1 | -0.2 | 4 | 2 |
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | 3.7 | 0.6 | 4 | 2 |
5-Fluoro-1H-pyrrolo[2,3-b]pyridine | N/A | 1.2 | 2 | 1 |
Electronic Modifications: Fluorination at C-5 (as in 5-fluoro-1H-pyrrolo[2,3-b]pyridine) increases lipophilicity (logP = 1.35) and membrane permeability but eliminates key polar interactions achievable with the C-5 carboxylate [6]. The carboxylic acid group enables salt formation or prodrug derivatization, improving aqueous solubility (e.g., >50 mg/mL as sodium salt) versus halogenated analogs (<5 mg/mL) [7].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3